3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidine, isoquinoline, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-butyl-4-oxo-2-thioxo-1,3-thiazolidine and 3,4-dihydroisoquinoline.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and isoquinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases for Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazolidine ring.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of various functional groups such as alkyl or aryl groups at reactive sites.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates or inhibitors.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Material Science: Use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The isoquinoline and pyridopyrimidine moieties can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment, these compounds share the thiazolidine ring but differ in other structural aspects.
Isoquinoline Derivatives: Used in various therapeutic applications, these compounds share the isoquinoline moiety.
Pyridopyrimidines: Known for their biological activity, these compounds share the pyridopyrimidine core.
Uniqueness
The unique combination of thiazolidine, isoquinoline, and pyridopyrimidine moieties in 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one provides a distinct set of chemical and biological properties not found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H24N4O2S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O2S2/c1-2-3-12-29-24(31)20(33-25(29)32)15-19-22(26-21-10-6-7-13-28(21)23(19)30)27-14-11-17-8-4-5-9-18(17)16-27/h4-10,13,15H,2-3,11-12,14,16H2,1H3/b20-15- |
InChI Key |
AYMARLDOAMXFQQ-HKWRFOASSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
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